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Compound of Interest

Compound Name: YM-155 hydrochloride

CAS No.: 355406-09-6

Cat. No.: B1602956

Get Quote

Executive Summary
YM-155 (Sepantronium bromide) is a small-molecule survivin suppressant that exhibits a

unique cross-resistance profile compared to standard chemotherapeutics. Unlike traditional

DNA-damaging agents or microtubule inhibitors, YM-155 efficacy is primarily dictated by the

expression of the solute carrier transporter SLC35F2 rather than the p53 status or DNA repair

capacity.

Key Differentiator: While YM-155 retains potency in many cisplatin- and gemcitabine-resistant

cell lines (demonstrating a lack of cross-resistance), it shows distinct cross-resistance in P-

glycoprotein (P-gp/ABCB1) overexpressing models. This guide delineates the mechanistic

boundaries of this resistance to aid in rational experimental design.

Mechanism of Action & Resistance Logic
To understand cross-resistance, one must first isolate the drug's unique cellular processing

pathway. YM-155 does not rely on passive diffusion; its activity is strictly gated by specific

transport mechanisms.
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The SLC35F2-Survivin Axis
Influx (Critical Determinant): YM-155 is imported exclusively by SLC35F2 (Solute Carrier

Family 35 Member F2). Low expression of this transporter is the primary mechanism of

intrinsic resistance.

Intracellular Target: Once intracellular, YM-155 accumulates in the mitochondria, generating

Reactive Oxygen Species (ROS).[1]

Downstream Effect: ROS generation induces DNA damage and suppresses the transcription

of Survivin (BIRC5) via the Sp1/ILF3 pathway.

Efflux (Resistance Node): YM-155 is a substrate for ABCB1 (MDR1/P-gp). Cells that achieve

multidrug resistance via P-gp overexpression will efflux YM-155, resulting in cross-

resistance.

Pathway Visualization
The following diagram illustrates the critical "Gatekeeper" role of SLC35F2 and the efflux

liability via ABCB1.
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Caption: YM-155 efficacy relies on SLC35F2 uptake.[1][2][3][4] Overexpression of ABCB1 (P-

gp) causes efflux, leading to cross-resistance.[5]
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The following data summarizes YM-155 performance in cell lines with established resistance to

standard-of-care drugs.

Table 1: Cross-Resistance Profile Summary
Primary Drug
Resistance

Mechanism of
Resistance

YM-155 Cross-
Resistance?

Rationale

Cisplatin
DNA repair (NER),

GST conjugation
NO

YM-155 acts via

ROS/Survivin,

independent of

nucleotide excision

repair (NER).

Gemcitabine

Nucleoside

transporter

downregulation

NO

YM-155 uptake is

SLC35F2-dependent,

not hENT1-

dependent.

Paclitaxel /

Doxorubicin

ABCB1 (P-gp)

Overexpression
YES

YM-155 is a P-gp

substrate. High P-gp

levels efflux YM-155.

Paclitaxel Tubulin mutations NO
YM-155 does not bind

tubulin.

p53-Targeting Agents
TP53 Mutation /

Deletion
NO

YM-155 induces death

in both p53-wt and

p53-mutant/null cells.

Quantitative Comparison: Fold-Resistance (Example
Data)
Data synthesized from neuroblastoma and head & neck cancer models (e.g., UKF-NB-3

sublines).
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Cell Line
Resistance
Phenotype

YM-155 IC50
(nM)

Fold
Resistance*

Interpretation

Parental Sensitive 4.2 1.0
Baseline

sensitivity.

Cisplatin-R
DNA Repair /

Detox
5.1 1.2 Retained Activity.

Gemcitabine-R Metabolism 4.8 1.1 Retained Activity.

Vincristine-R ABCB1 High 185.0 44.0
High Cross-

Resistance.

YM-155-R SLC35F2 Low >1000 >200
Specific

Resistance.

*Fold Resistance = IC50 (Resistant) / IC50 (Parental)

Experimental Protocols for Verifying Cross-
Resistance
Researchers should use this self-validating workflow to determine if a specific drug-resistant

model is cross-resistant to YM-155.

Protocol A: Differential Cytotoxicity Assay
Objective: Determine the Resistance Index (RI) of YM-155 in paired cell lines.

Cell Seeding: Seed Parental and Resistant sublines in 96-well plates (3,000–5,000

cells/well).

Drug Treatment:

Treat with serial dilutions of YM-155 (Range: 0.1 nM to 1000 nM).

Control: Treat parallel wells with the drug the cells are resistant to (e.g., Cisplatin) to verify

resistance phenotype.
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Incubation: 72 hours at 37°C, 5% CO2.

Readout: Assess viability using CCK-8 or CellTiter-Glo (ATP).

Calculation: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Validation Criterion: If RI > 10, cross-resistance is confirmed.

Protocol B: Mechanistic Validation (Western Blot)
Objective: Confirm if cross-resistance is due to Efflux (ABCB1) or Uptake failure (SLC35F2).

Lysate Preparation: Harvest 1x10^6 cells from Parental and Resistant lines. Lyse in RIPA

buffer with protease inhibitors.

Electrophoresis: Load 20 µg protein/lane on 10% SDS-PAGE.

Antibody Staining:

Anti-SLC35F2: (Validate uptake potential).

Anti-ABCB1 (P-gp): (Validate efflux potential).

Anti-Survivin: (Check target baseline).

Loading Control: GAPDH or Beta-Actin.

Interpretation:

High ABCB1 in Resistant line: Confirms efflux-mediated cross-resistance.

Low SLC35F2 in Resistant line: Indicates acquired cross-resistance via uptake loss.

Workflow Visualization
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Caption: Decision tree for characterizing YM-155 cross-resistance mechanisms in experimental

models.

Expert Insights & Troubleshooting
The "P-gp Trap": Many researchers assume YM-155 is universally active in resistant cells

because it targets Survivin. However, if your resistant model was selected using Paclitaxel or
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Doxorubicin, it likely overexpresses P-gp. In this context, YM-155 will fail unless combined

with a P-gp inhibitor (e.g., Verapamil, Zosuquidar).

SLC35F2 Biomarker: SLC35F2 expression is the most reliable predictive biomarker for YM-

155 sensitivity. Check public databases (e.g., CCLE, GDSC) for SLC35F2 levels in your cell

line of interest before starting experiments.

p53 Independence: Do not rule out YM-155 for p53-null tumors.[6] Data confirms YM-155

efficacy is independent of p53 status, making it a viable option for refractory tumors with

TP53 mutations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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